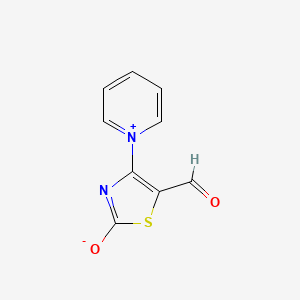

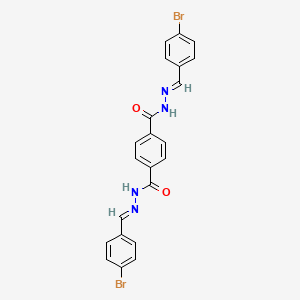

5-formyl-4-(1-pyridiniumyl)-1,3-thiazol-2-olate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound pertains to a class of substances where thiazole rings are integrated with pyridinium units, resulting in a hybrid structure with unique properties. Such compounds are of interest due to their potential applications in materials science, catalysis, and as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of related thiazolo[3,2-a]pyridine derivatives is often achieved through the reaction of zwitterions derived from thiazole with various aldehydes, including 3-formylchromones, in a process that can lead to unexpected rearrangements and the formation of highly substituted compounds at low temperatures (Terzidis et al., 2010).

Molecular Structure Analysis

Structural elucidation is commonly achieved through NMR, IR, MS, and X-ray crystallography, providing insights into the arrangement of atoms and the configuration of the synthesized compounds. For instance, the X-ray analysis of similar compounds reveals their crystalline structure and the orientation of the thiazole and pyridine rings, which is crucial for understanding their reactivity and properties (Dani et al., 2013).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Expeditious One-Pot Synthesis : This compound is involved in the synthesis of highly substituted thiazolo[3,2-a]pyridines, demonstrating its utility in creating complex chemical structures through one-pot synthesis methods. The process involves reactions with chromones, leading to the formation of thiazolopyridine derivatives and showcasing the compound's versatility in organic synthesis (Terzidis et al., 2010).

Complexation with Metal Ions : Studies on the solution properties of related compounds show their ability to complex with zinc(II), magnesium(II), and calcium(II), highlighting potential applications in coordination chemistry and the design of new materials or catalytic systems (Matczak-Jon et al., 2010).

Potential Applications in Drug Development and Materials Science

Antifungal Agents : Certain derivatives have been evaluated as antifungal agents, suggesting potential applications in developing new antifungal drugs or agricultural chemicals to protect crops from fungal diseases (Bawazir, 2019).

Antimicrobial and Toxicity Studies : Organoselenium derivatives of imidazo[1,2-a]pyridine, synthesized through nucleophilic aromatic substitution, exhibit antimicrobial potential and acceptable toxicity profiles. These findings indicate their utility in developing new antimicrobial agents, especially when used in combination with existing antibiotics (Kumar et al., 2017).

Corrosion Inhibition : Thiazole-based pyridine derivatives have been shown to act as effective corrosion inhibitors for mild steel, suggesting applications in industrial processes and materials preservation. Their ability to form protective layers on metal surfaces can be particularly valuable in environments where corrosion is a significant concern (Chaitra et al., 2016).

Propriétés

IUPAC Name |

5-formyl-4-pyridin-1-ium-1-yl-1,3-thiazol-2-olate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-6-7-8(10-9(13)14-7)11-4-2-1-3-5-11/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBJKTJUUWWMIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)C2=C(SC(=N2)[O-])C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5592476.png)

![3-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid](/img/structure/B5592492.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(5-methyl-3-isoxazolyl)piperidine](/img/structure/B5592517.png)

![2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]acetamide](/img/structure/B5592518.png)

![[(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5592525.png)

![2-chloro-N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylene)benzamide](/img/structure/B5592531.png)

![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5592552.png)

![6-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5592559.png)

![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5592563.png)